molecular formula C14H10ClNO2 B081683 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one CAS No. 13213-86-0

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B081683
CAS RN: 13213-86-0
M. Wt: 259.69 g/mol
InChI Key: ZJXNRMOZDFCTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, also known as RO-20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in various physiological processes including inflammation, immune response, and smooth muscle relaxation.

Mechanism Of Action

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one exerts its pharmacological effects by selectively inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and downstream signaling pathways that regulate various cellular processes including inflammation, immune response, and smooth muscle relaxation.

Biochemical And Physiological Effects

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ) in immune cells such as macrophages and T cells. It also reduces the recruitment and activation of inflammatory cells such as neutrophils and eosinophils in the airways. In addition, 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.

Advantages And Limitations For Lab Experiments

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one is a well-characterized and selective inhibitor of PDE4, making it a valuable tool for studying the role of cAMP signaling in various physiological and pathological processes. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

1. Development of novel PDE4 inhibitors with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the role of PDE4 in other diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
3. Evaluation of the potential of PDE4 inhibitors as immunomodulatory agents in cancer therapy.
4. Development of combination therapies using PDE4 inhibitors and other drugs to enhance their therapeutic efficacy in various diseases.

Synthesis Methods

The synthesis of 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one involves the reaction of 4-phenyl-2-amino-6-chloro-1,3-benzoxazin-5-one with ethyl chloroformate in the presence of triethylamine, followed by hydrolysis of the resulting ethyl ester with sodium hydroxide. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects, making it a promising candidate for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.

properties

IUPAC Name

6-chloro-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-10-6-7-12-11(8-10)13(18-14(17)16-12)9-4-2-1-3-5-9/h1-8,13H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNRMOZDFCTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927550
Record name 6-Chloro-4-phenyl-4H-3,1-benzoxazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one

CAS RN

13213-86-0
Record name 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-phenyl-4H-3,1-benzoxazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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